molecular formula C18H21BrN2O5 B4077662 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate

1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate

Cat. No. B4077662
M. Wt: 425.3 g/mol
InChI Key: CNJCKSHQHMRKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a potent and selective antagonist of the serotonin 5-HT2A receptor and has shown promising results in the treatment of various psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate involves its selective binding to the serotonin 5-HT2A receptor and blocking its activity. This leads to a decrease in the activity of the prefrontal cortex, which is associated with the regulation of mood, cognition, and perception. The compound has also been shown to modulate the activity of other neurotransmitter systems such as dopamine and glutamate, which are involved in the regulation of reward, motivation, and learning.
Biochemical and physiological effects
1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include a decrease in the activity of the prefrontal cortex, which is associated with the regulation of mood, cognition, and perception. The compound has also been shown to modulate the activity of other neurotransmitter systems such as dopamine and glutamate, which are involved in the regulation of reward, motivation, and learning. In addition, the compound has been shown to produce changes in brain activity patterns, which are associated with altered states of consciousness.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate in lab experiments include its high affinity and selectivity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor system in various physiological and pathological conditions. The compound has also been shown to produce consistent and reproducible effects in preclinical studies, which makes it a reliable tool for studying the effects of pharmacological interventions on brain function.
The limitations of using 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate in lab experiments include its potential for off-target effects, which may complicate the interpretation of results. The compound has also been shown to produce changes in brain activity patterns, which may be difficult to interpret without the use of advanced imaging techniques. In addition, the compound has not yet been extensively studied in humans, which limits its potential for clinical translation.

Future Directions

1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate has several potential future directions for research. These include further investigation of its potential therapeutic applications in the treatment of various psychiatric disorders, particularly depression, anxiety, and schizophrenia. The compound may also be useful as a tool for studying the role of the serotonin 5-HT2A receptor system in various physiological and pathological conditions. In addition, the compound may be used to develop novel pharmacological interventions for the treatment of psychiatric disorders. Further research is needed to fully understand the potential of 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate in these areas.

Scientific Research Applications

1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}piperazine oxalate has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity and selectivity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The compound has also been investigated for its potential use as a tool in neuroscience research, particularly in the study of the 5-HT2A receptor system.

properties

IUPAC Name

1-[2-(1-bromonaphthalen-2-yl)oxyethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O.C2H2O4/c17-16-14-4-2-1-3-13(14)5-6-15(16)20-12-11-19-9-7-18-8-10-19;3-1(4)2(5)6/h1-6,18H,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJCKSHQHMRKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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